molecular formula C15H18N2O5 B6974190 Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate

Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate

Cat. No.: B6974190
M. Wt: 306.31 g/mol
InChI Key: CVJFFHUCRGYZDC-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperidine derivative, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 2-hydroxybenzoic acid (salicylic acid) with ethanol to form ethyl 2-hydroxybenzoate. This intermediate is then subjected to a coupling reaction with 6-oxopiperidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzaldehyde.

    Reduction: Formation of ethyl 2-hydroxy-5-[(6-hydroxypiperidine-2-carbonyl)amino]benzoate.

    Substitution: Formation of 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoic acid.

Scientific Research Applications

Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 2-hydroxybenzoate: Lacks the piperidine moiety, resulting in different chemical and biological properties.

    2-Hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoic acid: The carboxylic acid form, which may have different solubility and reactivity.

    6-Oxopiperidine-2-carboxylic acid: The piperidine derivative without the benzoate ester, used in different synthetic applications.

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity not found in the individual components.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(21)10-8-9(6-7-12(10)18)16-14(20)11-4-3-5-13(19)17-11/h6-8,11,18H,2-5H2,1H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJFFHUCRGYZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCCC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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